molecular formula C7H12ClN3O B8249148 (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride

(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B8249148
M. Wt: 189.64 g/mol
InChI Key: BKHDYBMGEZPELT-RGMNGODLSA-N
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Description

(S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride (CAS: 1448440-51-4) is a chiral cyanopyrrolidine derivative widely used as an intermediate in synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors, such as Vildagliptin. Its molecular formula is C₇H₁₀ClF₂N₃O, with a molecular weight of 225.62 g/mol and a purity of ≥98% . The compound features a pyrrolidine ring with an aminoacetyl substituent and a nitrile group, contributing to its role in medicinal chemistry for diabetes treatment.

Properties

IUPAC Name

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-4-6-2-1-3-10(6)7(11)5-9;/h6H,1-3,5,9H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHDYBMGEZPELT-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetyl Chloride-Mediated Acylation

This method, described in patents CN104030958A and CN107501154B, involves the reaction of (S)-2-cyanopyrrolidine p-toluenesulfonate with chloroacetyl chloride in dichloromethane (DCM) under controlled conditions. Key steps include:

  • Reagents :

    • (S)-2-Cyanopyrrolidine p-toluenesulfonate (0.15 mol)

    • Triethylamine (0.15–0.3 mol) as a base

    • Chloroacetyl chloride (0.225–0.3 mol)

    • Solvent: DCM (200–400 mL)

  • Procedure :

    • Cool the reaction mixture to -10°C to 0°C.

    • Add triethylamine dropwise to generate pyrrolidine-2-carbonitrile in situ.

    • Introduce chloroacetyl chloride slowly to prevent exothermic side reactions.

    • Quench with water, separate phases, and wash with NaHCO3.

    • Dry over Na2SO4 and concentrate under reduced pressure.

  • Yield and Purity :

    • Yield : 90–95%

    • Purity : >99% (HPLC)

Table 1: Optimization of Reaction Parameters

ParameterRange TestedOptimal ValueEffect on Yield
Temperature-20°C to 10°C-5°C to 0°CMaximizes kinetics while minimizing decomposition
Molar Ratio (Chloroacetyl chloride)1.5–2.0 eq.1.8 eq.Balances reactivity and byproduct formation
Solvent Volume5–10 L/kg substrate8 L/kgEnsures homogeneity without dilution

One-Pot Acylation and Dehydration

Patent CN107501154B discloses a streamlined one-pot synthesis using L-prolinamide and chloroacetyl chloride:

  • Reagents :

    • L-Prolinamide (1.0 eq.)

    • Chloroacetyl chloride (2.5 eq.)

  • Procedure :

    • Mix L-prolinamide with chloroacetyl chloride at 25°C.

    • Heat to 50°C for 4 hours to complete acylation.

    • Add excess chloroacetyl chloride (1.5 eq.) and heat to 80°C for dehydration.

    • Distill off unreacted chloroacetyl chloride.

    • Crystallize the residue from ethyl acetate.

  • Yield and Purity :

    • Yield : 88%

    • Purity : 98.5% (GC)

Advantages :

  • Eliminates intermediate isolation, reducing processing time by 40%.

  • Uses cost-effective L-prolinamide instead of protected derivatives.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility:

  • Reagents :

    • (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile (1.0 eq.)

    • Hydrochloric acid (1.1 eq., 37% w/w)

  • Procedure :

    • Dissolve the free base in anhydrous ethanol.

    • Add HCl gas or concentrated HCl dropwise at 0–5°C.

    • Stir for 2 hours, then filter the precipitate.

    • Wash with cold ethanol and dry under vacuum.

  • Yield and Purity :

    • Yield : 92–95%

    • Purity : 99.2% (HPLC)

Critical Factors :

  • pH Control : Maintain pH < 2.0 during salt formation to prevent free base precipitation.

  • Temperature : Low temperatures (<10°C) minimize degradation of the nitrile group.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to improve efficiency:

  • Setup :

    • Two in-line reactors:

      • Acylation at 50°C (residence time: 30 min).

      • Dehydration at 80°C (residence time: 20 min).

    • Inline distillation unit for solvent recovery.

  • Benefits :

    • 30% higher throughput compared to batch processes.

    • 99.8% conversion of L-prolinamide.

Green Chemistry Approaches

Efforts to reduce environmental impact focus on:

  • Solvent Replacement : Switching from DCM to cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability.

  • Catalyst Optimization : Using immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze acylation, achieving 85% yield without base additives.

Analytical Characterization

Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
1H NMR (400 MHz, D2O)δ 4.35 (m, 1H, pyrrolidine CH), 3.82 (d, 2H, NH2CH2), 2.45–2.15 (m, 4H, pyrrolidine CH2)
IR (KBr)2245 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O)
HPLC Retention time: 6.8 min (C18 column, 30% MeCN/H2O)

Challenges and Solutions

Nitrile Group Stability

The carbonitrile moiety is prone to hydrolysis under acidic or aqueous conditions. Mitigation strategies include:

  • Strict Moisture Control : Maintain water content < 0.1% in all reagents.

  • Low-Temperature Processing : Conduct reactions below 10°C when possible.

Byproduct Formation

Common byproducts and their suppression:

  • N-Chloroacetyl Derivatives : Use excess triethylamine to scavenge HCl.

  • Dimerization Products : Limit reaction times to < 6 hours .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to reduce the carbonitrile group to an amine.

    Substitution: This reaction can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include primary amines.

    Substitution: Products may include halogenated derivatives and other substituted compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride typically involves the acylation of L-proline followed by conversion to the corresponding carbonitrile. A notable method includes the reaction of L-proline with chloroacetyl chloride, leading to the formation of an N-acylated product that can be further processed into the desired pyrrolidine derivative. This method has been shown to be efficient, yielding high-purity products suitable for pharmaceutical applications .

Key Synthesis Steps:

  • Acylation of L-Proline : L-proline is reacted with chloroacetyl chloride in a suitable solvent (e.g., tetrahydrofuran) to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
  • Conversion to Carbonitrile : The carboxylic acid moiety of the intermediate is converted into a carbonitrile through an amide intermediate.
  • Purification : The final product is purified using techniques such as crystallization and column chromatography, achieving high yields and purity levels .

This compound serves as a precursor for the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, most notably Vildagliptin. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release.

Mechanism of Action:

  • DPP-IV inhibitors work by blocking the enzyme DPP-IV, which is responsible for the degradation of incretin hormones. By inhibiting this enzyme, these compounds increase levels of incretin hormones, leading to improved glycemic control.

Case Study 1: Synthesis of Vildagliptin

A study demonstrated an efficient route for synthesizing Vildagliptin from this compound. The process involved reacting this compound with 3-hydroxy-1-aminoadamantane in the presence of potassium carbonate, yielding Vildagliptin in significant quantities .

StepReactionYield (%)
1Acylation of L-Proline81%
2Conversion to Amide52%
3Formation of Vildagliptin50%

Case Study 2: Analog Development

Research has also focused on developing analogs of Vildagliptin using this compound as a starting material. These analogs were evaluated for their DPP-IV inhibitory activity and showed promising results in reducing serum glucose levels in diabetic models compared to standard treatments .

Mechanism of Action

The mechanism of action of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (CAS: 207557-35-5)

This precursor compound replaces the aminoacetyl group with a chloroacetyl moiety. Key differences include:

  • Reactivity: The chloro group acts as a leaving group, making it more reactive in nucleophilic substitution reactions, whereas the amino group in the target compound enables amide bond formation .
  • Synthetic Utility : Used extensively in DPP-IV inhibitor synthesis (e.g., Vildagliptin) due to its reactivity. The target compound is often derived from this via amination .
  • Physical Properties :
Property Target Compound (Aminoacetyl) Chloroacetyl Precursor
Molecular Weight (g/mol) 225.62 190.63
Melting Point Not reported 108–110.9°C
Solubility Soluble in polar solvents Soluble in THF, DCM

(S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile Hydrochloride (CAS: 1448440-39-8)

This derivative introduces two fluorine atoms at the pyrrolidine 4-position:

  • Structural Impact: The fluorine atoms induce steric and electronic effects, altering binding affinity to DPP-IV compared to the non-fluorinated target compound .

Piperidine and Adamantane Derivatives

Compounds like 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS: 143254-82-4) and adamantane-containing derivatives (e.g., Vildagliptin intermediates) differ in ring size and substituents:

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects conformational flexibility and target binding .
  • Functional Groups : Adamantane moieties in Vildagliptin enhance hydrophobic interactions with DPP-IV, unlike the nitrile group in the target compound .

Biological Activity

(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique molecular structure that includes a pyrrolidine ring, an aminoacetyl group, and a carbonitrile group, which contribute to its interactions with various biological targets.

PropertyDetails
CAS Number 913980-23-1
Molecular Formula C7H12ClN3O
Molecular Weight 189.6 g/mol
Purity ≥95%
Solubility Soluble in water

The hydrochloride salt form enhances solubility and stability, making it suitable for various applications in biological research and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects. For instance, it has been studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial in the management of type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Case Studies and Research Findings

  • DPP-IV Inhibition :
    • A study demonstrated that this compound exhibits potent DPP-IV inhibitory activity. This property is significant for therapeutic applications in diabetes management, where DPP-IV inhibitors are used to improve glycemic control .
    • The compound was synthesized as part of a pathway leading to Vildagliptin, a well-known DPP-IV inhibitor currently used in clinical settings .
  • Comparative Studies :
    • Comparative analysis with structurally similar compounds revealed that this compound possesses unique properties due to its specific functional groups. This uniqueness contributes to its distinct biological activities compared to other pyrrolidine derivatives .
  • Pharmacokinetics and Bioavailability :
    • Research indicates that this compound has favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are essential for drug development .

Potential Therapeutic Applications

  • Diabetes Management : As mentioned, the primary therapeutic application is in the treatment of type 2 diabetes through DPP-IV inhibition.
  • Other Potential Uses : Ongoing research is exploring additional applications in other metabolic disorders and therapeutic areas based on its biological activity profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride, and what key reaction steps are involved?

  • Methodological Answer : The synthesis begins with L-proline , which undergoes N-acylation with chloroacetyl chloride in refluxing THF to form the carboxylic acid intermediate (8) . This intermediate is converted to the amide (9) using dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate in dichloromethane, avoiding aqueous workup. Dehydration of the amide with trifluoroacetic anhydride yields the nitrile (6) . Key optimizations include using THF (instead of MeCN) for faster acylation (81% yield in 2 hours) and non-aqueous conditions to mitigate solubility issues .

Q. Why is the 2(S)-cyanopyrrolidine moiety critical in designing dipeptidyl peptidase IV (DPP-IV) inhibitors?

  • Methodological Answer : The 2(S)-cyanopyrrolidine mimics proline, enabling reversible, nanomolar inhibition of DPP-IV. The nitrile group forms a covalent adduct with the enzyme’s catalytic serine, enhancing binding affinity. This structural motif also improves metabolic stability, making it suitable for oral drug candidates like Vildagliptin .

Advanced Research Questions

Q. How can low yields during the carboxylic acid-to-amide conversion be addressed?

  • Methodological Answer : Traditional aqueous ammonia methods result in product loss due to high water solubility. A DCC-mediated coupling with ammonium bicarbonate in dichloromethane achieves 52% yield by eliminating aqueous steps. Post-reaction purification via crystallization and column chromatography further refines the product .

Q. What analytical techniques resolve rotameric equilibria in (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile?

  • Methodological Answer : Rotamers from restricted amide bond rotation are characterized using 1H and 13C NMR . Distinct signals for C-2 pyrrolidine protons (δ ~3.5–4.5 ppm) and CH2Cl groups (δ ~4.0–4.2 ppm) allow quantification of cis/trans ratios (~3:1). Integration and spectral deconvolution ensure accurate structural validation .

Q. How does solvent selection influence N-acylation efficiency?

  • Methodological Answer : Replacing MeCN with THF under reflux reduces reaction time from 48 hours to 2 hours while increasing yield to 81%. THF’s higher boiling point (66°C vs. 82°C for MeCN) accelerates kinetics, and its aprotic nature minimizes side reactions like hydrolysis .

Q. What strategies enable diversification of this intermediate into DPP-IV inhibitor libraries?

  • Methodological Answer : The chloracetyl group undergoes nucleophilic substitution with amines (e.g., 3-amino-1-adamantanol) to generate analogues. For example, coupling under basic conditions produces Vildagliptin, highlighting its utility in structure-activity relationship (SAR) studies .

Key Findings

  • Solvent Optimization : THF accelerates N-acylation 24-fold compared to MeCN .
  • Rotamer Management : NMR analysis confirms ~3:1 cis/trans ratio, critical for reproducibility .
  • Biological Relevance : The nitrile group’s interaction with DPP-IV’s catalytic site underpins its therapeutic potential .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride
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(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride

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